molecular formula C14H12N2O B14265327 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- CAS No. 131336-23-7

1H-Benzimidazol-5-ol, 2-(phenylmethyl)-

Cat. No.: B14265327
CAS No.: 131336-23-7
M. Wt: 224.26 g/mol
InChI Key: IBUGFPGBFUVOCW-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is characterized by the fusion of a benzene ring with an imidazole ring, and it includes a phenylmethyl group attached to the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazol-5-ol, 2-(phenylmethyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzyl alcohol under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-5-ol, 2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzimidazol-5-ol, 2-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-5-ol, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazol-5-ol, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may contribute to its enhanced biological activity compared to simpler benzimidazole derivatives .

Properties

CAS No.

131336-23-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-benzyl-3H-benzimidazol-5-ol

InChI

InChI=1S/C14H12N2O/c17-11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,16)

InChI Key

IBUGFPGBFUVOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

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